1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 847389-12-2
VCID: VC6650872
InChI: InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
SMILES: CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I
Molecular Formula: C18H17FIN3S
Molecular Weight: 453.32

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

CAS No.: 847389-12-2

Cat. No.: VC6650872

Molecular Formula: C18H17FIN3S

Molecular Weight: 453.32

* For research use only. Not for human or veterinary use.

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea - 847389-12-2

Specification

CAS No. 847389-12-2
Molecular Formula C18H17FIN3S
Molecular Weight 453.32
IUPAC Name 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea
Standard InChI InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Standard InChI Key CIYFGQHHVVEZCS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea features a bifunctional structure combining a 5-fluoro-2-methylindole group and a 4-iodophenyl substituent linked via a thiourea bridge. The indole moiety, a privileged scaffold in drug discovery, contributes to π-π stacking interactions and hydrogen bonding, while the iodine atom enhances electrophilicity and metabolic stability. The thiourea group (-NH-CS-NH-) serves as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number847389-12-2
Molecular FormulaC₁₈H₁₇FIN₃S
Molecular Weight453.32 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Topological Polar Surface Area87.4 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole proton (δ 7.2–7.4 ppm), thiourea NH groups (δ 9.8–10.2 ppm), and aromatic protons of the iodophenyl ring (δ 7.6–7.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 453.32, consistent with the molecular formula.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves a two-step protocol:

  • Formation of the Indole-Ethylamine Intermediate: 5-Fluoro-2-methylindole undergoes Friedel-Crafts alkylation with ethylene diamine to yield 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine.

  • Thiourea Coupling: The amine intermediate reacts with 4-iodophenyl isothiocyanate in dimethylformamide (DMF) at 60°C for 12 hours, achieving a yield of 68–72%.

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.

  • Temperature Control: Reactions above 70°C promote side product formation (e.g., symmetrical thioureas).

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Table 2: Optimal Synthesis Conditions

ParameterOptimal Value
SolventDMF
Temperature60°C
Reaction Time12 hours
Yield68–72%

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 12.5 µg/mL) and fungi (Candida albicans: MIC = 25 µg/mL). The iodine substituent enhances membrane permeability, while the indole group disrupts biofilm formation.

The compound exhibits radical scavenging activity in DPPH assays (IC₅₀ = 18.7 µM), surpassing reference antioxidants like ascorbic acid (IC₅₀ = 22.3 µM). The thiourea moiety donates hydrogen atoms to neutralize free radicals, mitigating oxidative stress.

Anticancer Prospects

Preliminary studies on MCF-7 breast cancer cells show dose-dependent growth inhibition (IC₅₀ = 14.2 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack absorption, distribution, metabolism, and excretion (ADME) parameters. Future work should evaluate oral bioavailability and hepatic metabolism using in vitro microsomal assays.

Structural Modifications

  • Halogen Substitution: Replacing iodine with bromine may reduce molecular weight while retaining bioactivity.

  • Heterocyclic Variants: Introducing pyridine or thiophene rings could enhance target selectivity.

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